molecular formula C20H12ClFN2O2 B15044220 4-chloro-2-[(E)-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

4-chloro-2-[(E)-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No.: B15044220
M. Wt: 366.8 g/mol
InChI Key: RDEXYINTAGBZJV-UHFFFAOYSA-N
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Description

4-chloro-2-[(E)-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a Schiff base compound known for its diverse applications in scientific research. This compound is characterized by the presence of a chloro group, a fluorophenyl group, and a benzoxazole moiety, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[(E)-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves the condensation reaction between 5-chlorosalicylaldehyde and 4-fluoroaniline. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions . The resulting Schiff base is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[(E)-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-chloro-2-[(E)-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with various molecular targets. The compound can bind to metal ions, forming complexes that exhibit enhanced biological activities. These metal complexes can disrupt bacterial cell walls or interfere with cellular processes, leading to antibacterial effects . Additionally, the compound’s ability to form hydrogen bonds and π-π interactions contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-[(E)-{[2-chloro-4-fluorophenyl]imino}methyl]phenol
  • 4-chloro-2-[(E)-{[2-fluorophenyl]imino}methyl]phenol
  • (E)-2-(((4-fluorophenyl)imino)methyl)phenol

Uniqueness

4-chloro-2-[(E)-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol stands out due to the presence of the benzoxazole moiety, which imparts unique electronic and steric properties. This structural feature enhances its ability to form stable metal complexes and contributes to its diverse biological activities .

Properties

Molecular Formula

C20H12ClFN2O2

Molecular Weight

366.8 g/mol

IUPAC Name

4-chloro-2-[[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol

InChI

InChI=1S/C20H12ClFN2O2/c21-14-3-7-18(25)13(9-14)11-23-16-6-8-19-17(10-16)24-20(26-19)12-1-4-15(22)5-2-12/h1-11,25H

InChI Key

RDEXYINTAGBZJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=CC(=C4)Cl)O)F

Origin of Product

United States

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